molecular formula C8H7BrN2OS B14058907 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one

7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one

Cat. No.: B14058907
M. Wt: 259.13 g/mol
InChI Key: VPMLPZBRLKGBPK-UHFFFAOYSA-N
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Description

7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one is a heterocyclic compound that features a unique structure combining bromine, pyridine, and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one typically involves the reaction of 3-cyanopyridine-2(1H)-thiones with N-(2-chloroacetyl)-α-amino acids. This reaction produces N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids, which upon heating, yield the desired thiazepine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of functionalized thiazepine derivatives.

Scientific Research Applications

7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazepine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one is unique due to its combination of bromine, pyridine, and thiazepine rings, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C8H7BrN2OS

Molecular Weight

259.13 g/mol

IUPAC Name

7-bromo-1,5-dihydropyrido[2,3-e][1,4]thiazepin-2-one

InChI

InChI=1S/C8H7BrN2OS/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12)

InChI Key

VPMLPZBRLKGBPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC(=O)CS1)N=CC(=C2)Br

Origin of Product

United States

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